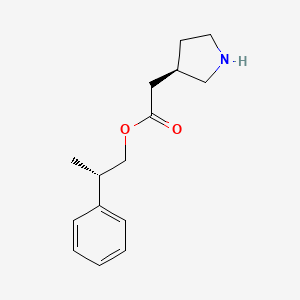
(S)-2-Phenylpropyl 2-((R)-pyrrolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is a chiral compound with significant interest in various scientific fields. This compound features a phenylpropyl group and a pyrrolidinyl acetate moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate typically involves the esterification of (S)-2-Phenylpropyl alcohol with ®-pyrrolidin-3-yl acetic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: (S)-2-Phenylpropyl alcohol and ®-pyrrolidin-3-yl acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Phenylpropyl acetate: Lacks the pyrrolidinyl group, making it less versatile in certain applications.
®-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate: Different stereochemistry, which can lead to different biological activities and properties.
(S)-2-Phenylpropyl 2-((S)-pyrrolidin-3-yl)acetate: Another stereoisomer with potentially different effects and applications.
Uniqueness
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
[(2S)-2-phenylpropyl] 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-12(14-5-3-2-4-6-14)11-18-15(17)9-13-7-8-16-10-13/h2-6,12-13,16H,7-11H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
RYKLDHQZMMKYFY-CHWSQXEVSA-N |
Isomerische SMILES |
C[C@H](COC(=O)C[C@H]1CCNC1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(COC(=O)CC1CCNC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


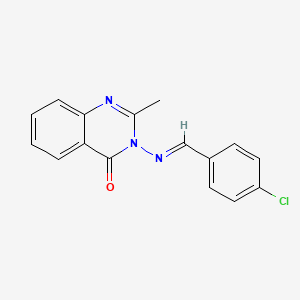

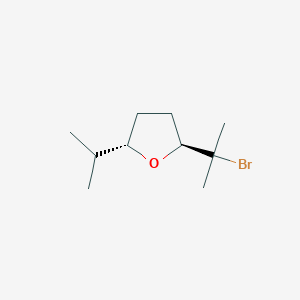
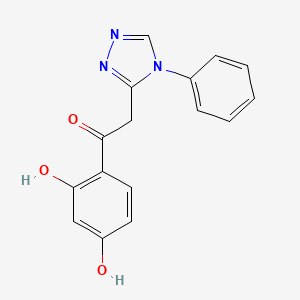
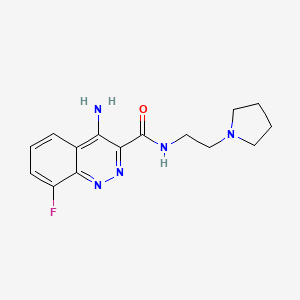
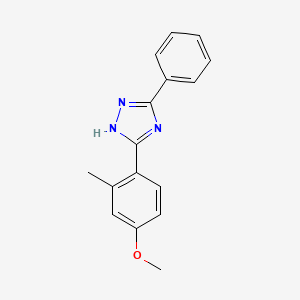
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
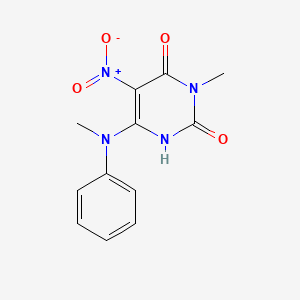
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
